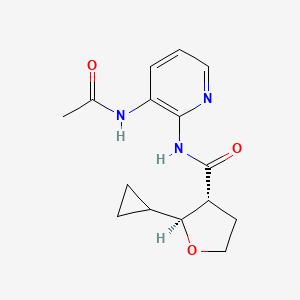
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus Kinase (JAK) enzyme, which has been linked to a variety of autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide selectively inhibits JAK enzymes, which are involved in the signal transduction pathways of various cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. This compound prevents the phosphorylation of STATs, thereby reducing the production of pro-inflammatory cytokines and preventing tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent tissue damage in various preclinical and clinical studies. The drug has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma), in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been shown to improve the symptoms of these diseases, including joint pain, skin lesions, and gastrointestinal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes, which makes it an ideal tool for studying the role of JAK-STAT signaling in various cellular processes. However, the drug has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For research include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of the long-term safety and efficacy of the drug. Additionally, (2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide has potential applications in other diseases, such as cancer and viral infections, which warrant further investigation.
Méthodes De Synthèse
The synthesis of (2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide involves the reaction of 2-cyclopropyl-4-(4-fluoro-phenyl)-quinoline-3-carbaldehyde with (S)-N-(tert-butoxycarbonyl)-3-hydroxy-2-methylalanine tert-butyl ester in the presence of a catalytic amount of a base. The resulting product is then treated with trifluoroacetic acid to remove the tert-butoxycarbonyl group, followed by the addition of 3-acetamidopyridine-2-carboxylic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders. Studies have shown that JAK enzymes play a crucial role in the activation of immune cells, which can lead to inflammation and tissue damage in autoimmune disorders. This compound inhibits JAK enzymes, thereby reducing inflammation and preventing tissue damage. This compound has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in preclinical and clinical studies.
Propriétés
IUPAC Name |
(2S,3R)-N-(3-acetamidopyridin-2-yl)-2-cyclopropyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9(19)17-12-3-2-7-16-14(12)18-15(20)11-6-8-21-13(11)10-4-5-10/h2-3,7,10-11,13H,4-6,8H2,1H3,(H,17,19)(H,16,18,20)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRGTFAIMDISQH-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)NC(=O)C2CCOC2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(N=CC=C1)NC(=O)[C@@H]2CCO[C@H]2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344914.png)
![(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide](/img/structure/B7344920.png)
![3-(3-methylpentan-3-yl)-5-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]-1,2,4-oxadiazole](/img/structure/B7344928.png)
![2-[(3aR,8aS)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-N-cyclohexyl-N-methylpropanamide](/img/structure/B7344932.png)
![3-[(3S)-3-phenoxypyrrolidin-1-yl]-4-pyridin-2-ylpiperidin-4-ol](/img/structure/B7344938.png)
![(2S)-2-amino-3-methyl-N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylbutanamide](/img/structure/B7344956.png)
![2-[(1R)-2-methyl-1-[3-(4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344961.png)
![2-[(1R)-2-methyl-1-[3-(1,2-oxazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344968.png)
![2-[(1R)-1-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]-3H-isoindol-1-one](/img/structure/B7344969.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-ethyl-N-(3-fluorophenyl)triazole-4-carboxamide](/img/structure/B7344971.png)
![2-[(1R)-2-methyl-1-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]propyl]-3H-isoindol-1-one](/img/structure/B7344972.png)
![2-[(1R)-2-methyl-1-(3-pyrimidin-5-yl-1,2,4-oxadiazol-5-yl)propyl]-3H-isoindol-1-one](/img/structure/B7344978.png)

